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molecular formula C8H12O8Rh2 B032251 Dirhodium tetraacetate CAS No. 15956-28-2

Dirhodium tetraacetate

Cat. No. B032251
M. Wt: 441.99 g/mol
InChI Key: SYBXSZMNKDOUCA-UHFFFAOYSA-J
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Patent
US04001321

Procedure details

A mixture of 1.72 g. of rhodium hydrous oxide (Rh[OH]3.H2O), 6 ml. of glacial acetic acid and 15 ml. of ethanol is heated under reflux for 24 hours. The reaction mixture is cooled, and the volatile components are removed by evaporation in vacuo to give the crude product. The crude product is purified by dissolving it in acetone, allowing the solvent to evaporate slowly and then filtering off the solid which precipitates.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
crude product

Identifiers

REACTION_CXSMILES
[Rh:1].[C:2]([OH:5])(=[O:4])[CH3:3]>C(O)C>[CH3:3][C:2]([O-:5])=[O:4].[CH3:3][C:2]([O-:5])=[O:4].[CH3:3][C:2]([O-:5])=[O:4].[CH3:3][C:2]([O-:5])=[O:4].[Rh+2:1].[Rh+2:1] |f:3.4.5.6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Rh]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 1.72 g
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
CUSTOM
Type
CUSTOM
Details
the volatile components are removed by evaporation in vacuo

Outcomes

Product
Name
crude product
Type
product
Smiles
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Rh+2].[Rh+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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